molecular formula C3H6NNaO4S2 B15179792 Sodium S-(2-(methylamino)-2-oxoethyl) thiosulphate CAS No. 67429-43-0

Sodium S-(2-(methylamino)-2-oxoethyl) thiosulphate

Cat. No.: B15179792
CAS No.: 67429-43-0
M. Wt: 207.2 g/mol
InChI Key: CEYNVXHLYOPGKZ-UHFFFAOYSA-M
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Description

Sodium S-(2-(methylamino)-2-oxoethyl) thiosulphate is a chemical compound with a unique structure that includes a thiosulphate group attached to a 2-(methylamino)-2-oxoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium S-(2-(methylamino)-2-oxoethyl) thiosulphate typically involves the reaction of thiosulphate salts with 2-(methylamino)-2-oxoethyl halides under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C. The pH of the reaction mixture is maintained between 7 and 8 to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction is monitored using advanced analytical techniques to ensure consistency and purity of the final product. The compound is then purified through crystallization and filtration processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiosulphate group is converted to sulfate.

    Reduction: The compound can also participate in reduction reactions, particularly in the presence of reducing agents like sodium borohydride.

    Substitution: Substitution reactions involving the amino group are common, where the methylamino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sodium sulfate and corresponding oxidized products.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium S-(2-(methylamino)-2-oxoethyl) thiosulphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which Sodium S-(2-(methylamino)-2-oxoethyl) thiosulphate exerts its effects involves the interaction of the thiosulphate group with various molecular targets. The compound can act as a reducing agent, donating electrons to oxidized species, thereby neutralizing them. It can also form complexes with metal ions, which can be useful in chelation therapy.

Comparison with Similar Compounds

    Sodium thiosulphate: A simpler thiosulphate compound used in various applications, including photography and medicine.

    Sodium 2-(methylamino)ethanesulfonate: A related compound with similar structural features but different functional groups.

Uniqueness: Sodium S-(2-(methylamino)-2-oxoethyl) thiosulphate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other thiosulphate compounds may not be as effective.

Properties

CAS No.

67429-43-0

Molecular Formula

C3H6NNaO4S2

Molecular Weight

207.2 g/mol

IUPAC Name

sodium;1-(methylamino)-1-oxo-2-sulfonatosulfanylethane

InChI

InChI=1S/C3H7NO4S2.Na/c1-4-3(5)2-9-10(6,7)8;/h2H2,1H3,(H,4,5)(H,6,7,8);/q;+1/p-1

InChI Key

CEYNVXHLYOPGKZ-UHFFFAOYSA-M

Canonical SMILES

CNC(=O)CSS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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